molecular formula C23H27N3O3 B2476898 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 374914-93-9

7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2476898
M. Wt: 393.487
InChI Key: BTIQMISUSDDOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-Receptor Ligands

A key application of this compound is as a ligand for sigma receptors. Studies have found that certain spiropiperidines exhibit high affinity for sigma receptors, particularly sigma-1 receptors. These compounds, including derivatives like 1'-benzyl-3-methoxy-spirobenzopyran piperidine, have shown potential in interacting with these receptors in the low nanomolar range, indicating their relevance in medicinal chemistry for targeting sigma receptors (Maier & Wünsch, 2002).

Pharmacological Activities

Research on related fused oxazine compounds has demonstrated potential pharmacological activities. Compounds such as pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, derived from similar molecular structures, have been expected to possess significant chemical and pharmacological activities, indicating a broad spectrum of possible applications in drug development (Mahmoud et al., 2017).

Antimicrobial, Anti-Inflammatory, and Antioxidant Properties

Spiro derivatives of benzoxazines, which are structurally related to the compound , have shown promising antimicrobial, anti-inflammatory, and antioxidant activities. This suggests the potential of the compound for use in developing treatments targeting bacterial infections, inflammation, and oxidative stress-related conditions (Mandzyuk et al., 2020).

Potential in Central Nervous System Applications

Synthesis of similar spiro compounds like spiropiperidine lactams has been linked to potential applications in targeting central nervous system disorders. Such compounds have been evaluated for their inhibitory effects on acetyl-CoA carboxylase, indicating their relevance in neurological and psychiatric disorder research (Huard et al., 2012).

properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-25-13-11-23(12-14-25)26-20(18-5-4-6-21(28-3)22(18)29-23)15-19(24-26)16-7-9-17(27-2)10-8-16/h4-10,20H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIQMISUSDDOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.